

Comparative Guide to Cross-Reactivity of Cyanine5.5 Amine Labeled Secondary Antibodies

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Compound of Interest

Compound Name: *Cyanine5.5 amine*

Cat. No.: *B12399486*

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Introduction

The specificity of secondary antibodies is paramount for the generation of reliable data in immunoassays. Cross-reactivity, the binding of a secondary antibody to an unintended immunoglobulin (IgG) isotype or to IgGs from a different species, can lead to non-specific signals and false-positive results. This guide provides an objective comparison of the cross-reactivity of commercially available Cyanine5.5 (Cy5.5) amine labeled secondary antibodies. Cy5.5 is a far-red fluorescent dye with an excitation maximum of approximately 675 nm and an emission maximum of around 694 nm, making it suitable for applications requiring low background fluorescence.^{[1][2]}

This guide presents supporting experimental data from dot blot analysis to quantify the cross-reactivity of various anti-mouse and anti-rabbit Cy5.5 labeled secondary antibodies against IgGs from several common species.

Data Presentation

The following tables summarize the quantitative analysis of dot blot experiments designed to assess the cross-reactivity of different **Cyanine5.5 amine** labeled secondary antibodies. The

data is presented as the percentage of cross-reactivity, calculated from the signal intensity of the secondary antibody binding to off-target IgGs relative to its binding to the target IgG.

Table 1: Cross-Reactivity of Anti-Mouse IgG (H+L), **Cyanine5.5 Amine** Labeled Secondary Antibodies

Secondary Antibody	Target IgG	Off-Target IgG	Cross-Reactivity (%)
Vendor A: Goat anti-Mouse IgG (H+L), Cy5.5	Mouse IgG	Rabbit IgG	2.5
Rat IgG	5.8		
Human IgG	1.2		
Goat IgG	0.5		
Vendor B: Donkey anti-Mouse IgG (H+L), Cy5.5	Mouse IgG	Rabbit IgG	1.8
Rat IgG	4.5		
Human IgG	0.9		
Donkey IgG	0.3		
Vendor C: Goat anti-Mouse IgG (H+L), Cy5.5 (Highly Cross-Adsorbed)	Mouse IgG	Rabbit IgG	<0.5
Rat IgG	<1.0		
Human IgG	<0.2		
Goat IgG	<0.1		

Table 2: Cross-Reactivity of Anti-Rabbit IgG (H+L), **Cyanine5.5 Amine** Labeled Secondary Antibodies

Secondary Antibody	Target IgG	Off-Target IgG	Cross-Reactivity (%)
Vendor A: Goat anti-Rabbit IgG (H+L), Cy5.5	Rabbit IgG	Mouse IgG	3.1
Rat IgG	2.2		
Human IgG	1.5		
Goat IgG	0.6		
Vendor B: Donkey anti-Rabbit IgG (H+L), Cy5.5	Rabbit IgG	Mouse IgG	2.4
Rat IgG	1.9		
Human IgG	1.1		
Donkey IgG	0.4		
Vendor C: Goat anti-Rabbit IgG (H+L), Cy5.5 (Highly Cross-Adsorbed)	Rabbit IgG	Mouse IgG	<0.5
Rat IgG	<0.8		
Human IgG	<0.3		
Goat IgG	<0.1		

Experimental Protocols

A dot blot assay was employed to quantitatively assess the cross-reactivity of the secondary antibodies.[3]

1. Preparation of IgG-Spotted Membrane:

- Purified IgGs from Mouse, Rabbit, Rat, Human, Goat, and Donkey were serially diluted in Phosphate Buffered Saline (PBS) to a final concentration of 100 ng/μL.
- A nitrocellulose membrane was gridded, and 1 μL of each IgG dilution was carefully spotted onto a designated grid location.
- The membrane was allowed to air dry completely for 1 hour at room temperature.

2. Blocking:

- The membrane was immersed in a blocking buffer (e.g., 5% non-fat dry milk or 3% Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific binding.

3. Secondary Antibody Incubation:

- The **Cyanine5.5 amine** labeled secondary antibodies were diluted to their recommended working concentration (typically 1-2 μg/mL) in the blocking buffer.
- The membrane was incubated with the diluted secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.

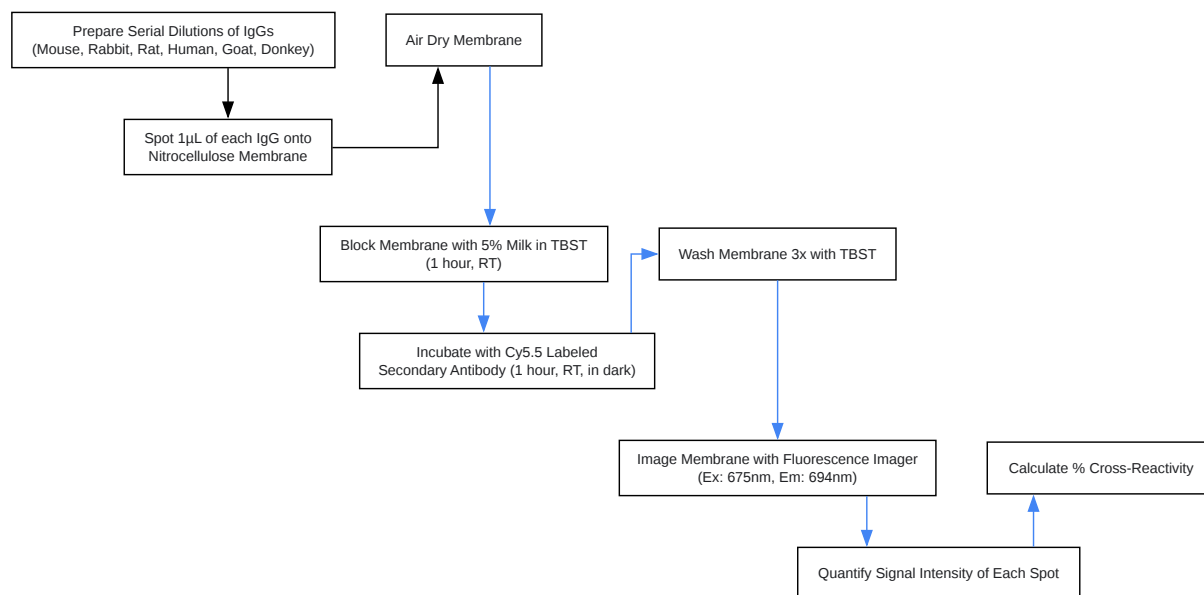
4. Washing:

- The membrane was washed three times for 5 minutes each with TBST to remove unbound secondary antibodies.

5. Signal Detection and Quantification:

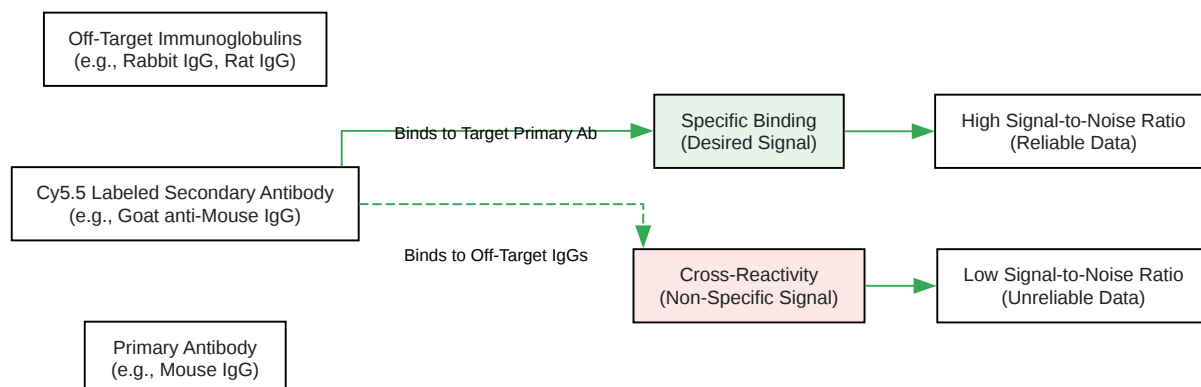
- The membrane was imaged using a fluorescence imaging system with appropriate excitation and emission filters for Cyanine5.5 (Excitation: ~675 nm, Emission: ~694 nm).
- The signal intensity of each spot was quantified using image analysis software.
- The percentage of cross-reactivity was calculated using the following formula: (Signal Intensity of Off-Target IgG / Signal Intensity of Target IgG) * 100

Mandatory Visualization



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Caption: Workflow for Dot Blot Cross-Reactivity Testing.



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Caption: Logical Relationship of Antibody Interactions.

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